Stereochemical Identity: Enantiopure (2S,3S,4S) Eliminates Chiral Separation Burden vs. Racemate
The enantiopure (2S,3S,4S) form directly avoids the costly chiral HPLC separation required when using the racemic mixture (rac-(2R,3R,4R), same CAS 1969288-31-0). Patent literature on MC-4R agonist synthesis specifies that the racemic pyrrolidine acid requires chiral chromatography, resulting in loss of all material prepared as the wrong enantiomer [1]. An asymmetric synthesis route achieves >99.9% ee without chromatography, yielding approximately 71% overall over five steps [1]. Procuring the enantiopure (2S,3S,4S) form eliminates this separation step and the associated ≥50% material loss.
| Evidence Dimension | Synthetic efficiency and material recovery |
|---|---|
| Target Compound Data | Enantiopure (2S,3S,4S): >99.9% ee achievable via asymmetric synthesis; 71% overall yield over 5 steps [1] |
| Comparator Or Baseline | Racemic mixture (rac-(2R,3R,4R)): requires chiral HPLC separation; ≥50% of material lost as unwanted enantiomer [1] |
| Quantified Difference | Racemic route wastes ≥50% material; enantiopure form retains full material value |
| Conditions | MC-4R agonist intermediate synthesis as described in US20060199958 |
Why This Matters
For procurement, the enantiopure form avoids hidden separation costs and ensures consistent stereochemical integrity in downstream synthesis.
- [1] US Patent Application US20060199958A1. Process and intermediates for the preparation of pyrrolidine carboxylic acids. Published September 7, 2006. View Source
